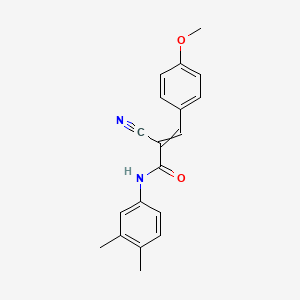

2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Description

2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide (molecular formula: C₁₉H₁₈N₂O₂, molecular weight: 306.36 g/mol) is an acrylamide derivative characterized by a cyano group at the α-position, a 4-methoxyphenyl substituent at the β-carbon, and an N-linked 3,4-dimethylphenyl group . Its structure combines electron-donating (methoxy, methyl) and electron-withdrawing (cyano) groups, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-4-7-17(10-14(13)2)21-19(22)16(12-20)11-15-5-8-18(23-3)9-6-15/h4-11H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEOPFDNZNYJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylaniline, 4-methoxybenzaldehyde, and malononitrile.

Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethylaniline and 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as piperidine, to form an intermediate Schiff base.

Knoevenagel Condensation: The intermediate Schiff base then undergoes a Knoevenagel condensation with malononitrile in the presence of a base, such as sodium ethoxide, to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The following table highlights key structural analogs and their differences:

Key Structural and Functional Insights

In contrast, the nitro group in introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions. Halogen Substituents: The dichlorophenyl group in and fluorophenyl in increase lipophilicity, improving membrane permeability but reducing aqueous solubility. Hydroxyl Groups: ACR-2 () and the compound in feature hydroxyl groups, enhancing hydrogen-bonding capacity and solubility in polar solvents.

Biological and Material Applications

- Anti-Inflammatory Activity : The dihydroxyphenyl-hydroxyethyl substituent in contributes to significant anti-inflammatory effects, outperforming the reference drug quercetin.

- Corrosion Inhibition : ACR-2 () demonstrates efficacy in protecting copper alloys in nitric acid, attributed to adsorption via the acrylamide backbone and polar substituents.

- Electronics : Thiophene-containing analogs () may exhibit improved charge transport properties due to the conjugated heterocyclic system.

Biological Activity

2-Cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide , also known as (2E)-2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide, is a compound belonging to the enamide class, characterized by its unique structural features which include a cyano group and two aromatic substituents. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C19H18N2O2

- Molecular Weight : 306.4 g/mol

- IUPAC Name : (E)-2-cyano-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Biological Activities

Research into the biological activity of this compound has revealed several promising effects:

Anticancer Activity

Studies indicate that this compound exhibits significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways.

- Mechanism of Action :

- The compound appears to interact with enzymes and receptors involved in cell growth and apoptosis. For instance, it may inhibit certain kinases that are critical for tumor growth, leading to reduced viability of cancer cells.

Antimicrobial Properties

Preliminary investigations suggest that this compound possesses antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study :

A study assessed the antibacterial activity of various concentrations of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that higher concentrations resulted in significant inhibition of bacterial growth.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines and mediators.

Research Findings

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

- Condensation Reaction :

- Begins with the reaction between 3,4-dimethylaniline and 4-methoxybenzaldehyde under acidic conditions to form an intermediate Schiff base.

- Knoevenagel Condensation :

- The Schiff base is then reacted with malononitrile in the presence of a base such as sodium ethoxide to yield the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.